green fluorescent protein

Fluorescence Microscopy Flow Cytometry Protein Engineering

Green Fluorescent Protein (GFP), cataloged under CAS 147336-22-9, is a prototypical member of the fluorescent protein (FP) family, originally derived from the jellyfish Aequorea victoria. This wild-type GFP (wtGFP) exhibits a characteristic dual-peak excitation spectrum with a major peak at 395 nm (UV) and a minor peak at 475 nm (blue), and emits green light at a peak of 508 nm.

Molecular Formula C9H14N2
Molecular Weight 0
CAS No. 147336-22-9
Cat. No. B1174678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegreen fluorescent protein
CAS147336-22-9
Molecular FormulaC9H14N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Green Fluorescent Protein (CAS 147336-22-9): Procurement and Selection Guide for Research and Industrial Applications


Green Fluorescent Protein (GFP), cataloged under CAS 147336-22-9, is a prototypical member of the fluorescent protein (FP) family, originally derived from the jellyfish Aequorea victoria [1]. This wild-type GFP (wtGFP) exhibits a characteristic dual-peak excitation spectrum with a major peak at 395 nm (UV) and a minor peak at 475 nm (blue), and emits green light at a peak of 508 nm [2]. While foundational for the entire field of FP-based bioimaging, wtGFP is now primarily of interest as a benchmark reference rather than a tool for advanced research applications [3].

Why Wild-Type Green Fluorescent Protein (CAS 147336-22-9) Cannot Be Substituted by Engineered Variants Without Rigorous Validation


The term 'GFP' broadly refers to a large and diverse family of engineered variants, each with distinct photophysical and biochemical properties optimized for specific applications. Substituting wild-type GFP (wtGFP) with a commercial 'GFP' or even a closely related analog like EGFP or Emerald without verifying performance in the intended assay is a critical error in scientific and industrial workflows [1]. For instance, wtGFP exhibits a complex, pH-insensitive excitation spectrum and a slow, temperature-sensitive maturation process, whereas EGFP has been engineered for enhanced brightness and faster folding at 37°C, but with a new dependence on pH and a different photobleaching profile [2]. This divergence means that data from a calibration standard using wtGFP cannot be directly compared to experiments using EGFP, and vice versa, without introducing significant quantitative error and compromising reproducibility [3].

Quantitative Comparative Analysis of Green Fluorescent Protein (CAS 147336-22-9) vs. Key Engineered Analogs


Comparative Brightness: EGFP and S65T Are Approximately 6-Fold Brighter than wtGFP Under 488 nm Excitation

A direct comparison of the brightness of purified wild-type GFP (wtGFP) with two of its earliest and most common engineered variants, S65T and EGFP, revealed a substantial performance gap. When excited at 488 nm, both S65T and EGFP exhibited extinction coefficients that made them approximately 6-fold brighter than wtGFP [1]. This difference is primarily due to the S65T mutation, which increases the proportion of the anionic (deprotonated) chromophore species and shifts the major excitation peak from 395 nm to a more practical 488 nm, aligning it with standard fluorescence microscopy laser lines [2].

Fluorescence Microscopy Flow Cytometry Protein Engineering

Photobleaching Resistance: wtGFP Exhibits a Unique Photoconversion Artifact and Comparable Photostability to EGFP Under 488 nm Illumination

When assessing photostability under continuous 488 nm illumination, purified wtGFP and EGFP demonstrate similar overall resistance to photobleaching, with both being more photostable than the small-molecule dye fluorescein [1]. However, a critical and unique behavior of wtGFP is a transient increase in fluorescence emission upon initial illumination, a phenomenon attributed to the photoconversion of its chromophore from the neutral to the anionic form [2]. This initial rise in signal, absent in EGFP, can introduce artifacts in quantitative time-lapse imaging and fluorescence recovery after photobleaching (FRAP) experiments if not accounted for [1].

Photostability Quantitative Imaging Time-lapse Microscopy

pH Sensitivity: wtGFP is pH-Insensitive Across a Broad Physiological Range, Unlike pH-Dependent EGFP and S65T

A key functional divergence between wtGFP and the widely used EGFP and S65T variants lies in their response to changes in pH. wtGFP exhibits a remarkably stable fluorescence output across a broad pH range (approximately pH 6 to 10), with only a slight decrease at more extreme values [1]. In contrast, the S65T mutation (present in both S65T and EGFP) introduces a strong pH dependence, with fluorescence decreasing rapidly below pH 7.0 and a pKa around 6.0 [2]. This makes EGFP a useful probe for measuring intracellular pH changes but a poor choice as a simple fusion tag when the local environment may be acidic (e.g., lysosomes, endosomes) or for experiments where pH may fluctuate.

pH Biosensing Cellular Compartment Imaging Assay Development

Maturation Kinetics at Physiological Temperature: wtGFP Folds Inefficiently at 37°C Compared to EGFP and mEmerald

Wild-type GFP exhibits a strong temperature sensitivity in its chromophore maturation, the post-translational process required for fluorescence. When expressed in bacterial cells at 37°C, wtGFP matures very inefficiently and with a slow, non-exponential rate, whereas the engineered EGFP and Emerald variants show significantly improved folding efficiency and faster maturation at this temperature [1]. The F64L mutation in EGFP and mEmerald is a key factor in this improvement, enhancing folding at 37°C [2]. This limitation of wtGFP is a critical procurement consideration for experiments in mammalian cells, which are typically cultured at 37°C, as the majority of expressed wtGFP may fail to become fluorescent.

Protein Folding Mammalian Cell Culture Expression Optimization

Oligomerization State: wtGFP Exists as a Weak Dimer, Whereas Many Modern Variants (e.g., mEGFP, mEmerald) Are Engineered to Be Monomeric

Wild-type GFP has a weak intrinsic tendency to dimerize, with a dissociation constant (Kd) for dimerization estimated to be in the low micromolar range [1]. While this weak affinity may be negligible at very low expression levels, it can become a significant confounding factor when GFP is fused to a protein of interest that is itself expressed at high local concentrations (e.g., on a membrane or in a multimeric complex). This weak dimerization can induce artificial clustering, alter subcellular localization, or disrupt the function of the tagged protein [2]. In response to this issue, many engineered variants, such as mEGFP (F64L/S65T/A206K) and mEmerald, contain the A206K mutation, which disrupts the dimer interface and ensures a strictly monomeric state [3].

Protein-Protein Interactions Subcellular Localization Protein Engineering

Optimal Research and Industrial Application Scenarios for Green Fluorescent Protein (CAS 147336-22-9)


Calibration and Reference Standard in Fluorescence Instrumentation

The well-defined and historically consistent photophysical properties of wtGFP, including its unique dual-peak excitation and pH-insensitivity, make it an ideal reference standard for calibrating and validating fluorescence microscopes, plate readers, and flow cytometers. Using a well-characterized wtGFP standard ensures that measurements from different instruments and laboratories are comparable over time, which is essential for robust and reproducible research [1].

Benchmarking the Performance of Novel GFP Variants and Biosensors

In the field of protein engineering, wtGFP serves as the indispensable baseline comparator. When developing a new GFP variant or biosensor, its performance must be quantitatively measured against the parent protein. The data on wtGFP's brightness, photobleaching characteristics, pH sensitivity, and maturation kinetics provide the necessary baseline to demonstrate the magnitude of improvement achieved through engineering [2].

Use in Educational and Foundational Research Settings

For teaching laboratories or basic research where the primary goal is to demonstrate the principles of protein expression and fluorescence, wtGFP remains a valuable and cost-effective tool. Its straightforward, if suboptimal, properties allow students and trainees to directly observe the limitations of the wild-type protein, such as slow maturation and photoconversion, providing a clear justification for the development and use of engineered variants [3].

Technical Documentation Hub

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